molecular formula C9H14N5O4P B000777 Tenofovir CAS No. 147127-20-6

Tenofovir

Cat. No. B000777
M. Wt: 287.21 g/mol
InChI Key: SGOIRFVFHAKUTI-ZCFIWIBFSA-N
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Description

Tenofovir, a nucleotide analogue, is widely used for the treatment of HIV infection. Despite its efficacy and safety, there are concerns regarding nephrotoxicity associated with long-term use, particularly affecting kidney tubular dysfunction and glomerular abnormalities. The drug's renal damage is multifactorial, although severe damage is uncommon and often reversible upon discontinuation (Rodríguez-Nóvoa et al., 2010).

Synthesis Analysis

Tenofovir's synthesis involves the creation of a nucleotide analogue that targets viral reverse transcriptase enzymes. While specific synthesis details are not provided in the reviewed literature, the process typically involves complex organic reactions to ensure the stability and efficacy of the drug as a nucleotide analogue.

Molecular Structure Analysis

The molecular structure of Tenofovir allows it to mimic natural nucleotides, enabling it to interfere with the viral replication process. This mimicry is crucial for its effectiveness in inhibiting reverse transcriptase, an enzyme essential for viral DNA synthesis (Cihlář, 2006).

Chemical Reactions and Properties

Tenofovir demonstrates a high affinity for viral reverse transcriptase, incorporating itself into the viral DNA chain and causing termination of the chain elongation. Its active form, tenofovir diphosphate, competes with natural nucleotides, disrupting the normal viral replication process.

Physical Properties Analysis

Tenofovir disoproxil fumarate, a prodrug of Tenofovir, is designed to enhance oral bioavailability. Upon ingestion, it is converted to Tenofovir, allowing for effective plasma concentrations to be reached. The prodrug's design optimizes absorption and distribution within the body to target sites of viral replication.

Chemical Properties Analysis

The chemical stability of Tenofovir allows it to maintain efficacy within the biological environment, resisting enzymatic degradation until it reaches target cells. Its ability to achieve high concentrations within lymphoid tissues contributes to its effectiveness in treating viral infections, including HIV and hepatitis B (Scott & Chan, 2017).

Safety And Hazards

Tenofovir can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It is also harmful if swallowed .

properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIRFVFHAKUTI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040132
Record name Tenofovir
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Molecular Weight

287.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

1.87e+00 g/L
Record name Tenofovir
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Record name Tenofovir
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

Once tenofovir is activated by a bi-phosphorylation it acts as an antiviral acyclic nucleoside phosphonate. It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase causing chain termination and the inhibition of viral synthesis. All these activities are attained by its competition with deoxyadenosine 5'-triphosphate in the generation of new viral DNA. Once tenofovir is incorporated in the chain, it induces a chain termination which in order inhibits viral replication. The safety of tenofovir relies on its low affinity towards the cellular DNA polymerase including the mitochondrial DNA polymerase gamma.
Record name Tenofovir
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Product Name

Tenofovir

CAS RN

147127-20-6
Record name Tenofovir
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Record name Tenofovir
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Record name Tenofovir
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid
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Record name TENOFOVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4HFE001U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

276 - 280 °C
Record name Tenofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141,000
Citations
TM Chapman, JK McGavin, S Noble - Drugs, 2003 - Springer
… Most of the data reported in this section relate to the pharmacokinetic profile of tenofovir after administration of tenofovir DF monotherapy. The pharmacokinetic properties of tenofovir DF …
Number of citations: 128 link.springer.com
BP Kearney, JF Flaherty, J Shah - Clinical pharmacokinetics, 2004 - Springer
… The ability to administer tenofovir DF … tenofovir following oral administration of tenofovir DF, and summarises a number of clinical pharmacokinetic drug interaction studies with tenofovir …
Number of citations: 549 link.springer.com
JE Gallant, S Deresinski - Clinical Infectious Diseases, 2003 - academic.oup.com
… Tenofovir DF is active against some nucleoside-resistant strains of HIV. However, cross-… loss in susceptibility to tenofovir DF, didanosine, and abacavir. Tenofovir DF has been well …
Number of citations: 198 academic.oup.com
E De Clercq - Biochemical pharmacology, 2016 - Elsevier
… Tenofovir alafenamide (TAF) can be considered a new prodrug of tenofovir (TFV), as successor of tenofovir disoproxil fumarate (TDF). It is in vivo as potent against human …
Number of citations: 162 www.sciencedirect.com
C Wassner, N Bradley, Y Lee - Journal of the International …, 2020 - journals.sagepub.com
… converted intracellularly to tenofovir and then the active tenofovir diphosphate. Because of … circulating plasma tenofovir levels than with TDF. These lower plasma levels of tenofovir are …
Number of citations: 80 journals.sagepub.com
MD Miller - AIDS reviews, 2004 - europepmc.org
… tenofovir disoproxil fumarate (TDF) therapy is also limited by certain patterns of TAMs (> or= 3 TAMs with M41L or L210W). The K65R mutation can result from tenofovir … to tenofovir and …
Number of citations: 129 europepmc.org
KA Lyseng-Williamson, NA Reynolds, GL Plosker - Drugs, 2005 - Springer
… Tenofovir DF is metabolised to tenofovir diphosphate, which … Reduced susceptibility to tenofovir is associated with the … , the greatest response to tenofovir DF was associated with the …
Number of citations: 116 link.springer.com
B Fernandez-Fernandez, A Montoya-Ferrer… - AIDS research and …, 2011 - hindawi.com
… Despite initial cell culture and clinical trials results supporting the renal safety of tenofovir, its … of tenofovir explains the accumulation of the drug in these mitochondria-rich cells. Tenofovir …
Number of citations: 391 www.hindawi.com
K Agarwal, M Brunetto, WK Seto, YS Lim, S Fung… - Journal of …, 2018 - Elsevier
… Tenofovir alafenamide (TAF) is a new prodrug of tenofovir developed to treat patients with … dose than tenofovir disoproxil fumarate (TDF) through more efficient delivery of tenofovir to …
Number of citations: 347 www.sciencedirect.com
PE Sax, D Wohl, MT Yin, F Post, E DeJesus, M Saag… - The Lancet, 2015 - thelancet.com
… Tenofovir disoproxil fumarate can cause renal and bone toxic effects related to high plasma tenofovir concentrations. Tenofovir alafenamide is a novel tenofovir prodrug with a 90% …
Number of citations: 677 www.thelancet.com

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